
N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antiretroviral drugs . The presence of the 2,5-dimethoxyphenyl and 1H-pyrazol-3-yl groups could potentially confer unique chemical properties and biological activities, but without specific studies on this compound, it’s difficult to predict its exact characteristics.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl ring substituted with a methanesulfonamide group. Additionally, the pyrazole ring is substituted with a propionyl group and a 2,5-dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the propionyl group could potentially participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could potentially increase its water solubility, while the presence of the propionyl and 2,5-dimethoxyphenyl groups could potentially increase its lipophilicity .Applications De Recherche Scientifique
Coordination Behavior and Chemical Reactions
Research has shown that compounds with dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands exhibit interesting coordination behavior towards metals like Co(II) and can undergo C-H activation reactions with Ce(IV), indicating potential applications in the development of coordination complexes and catalysis (Blasberg et al., 2010).
Catalytic Behaviour in Organic Synthesis
Substituted bis(pyrazolyl)methane ligands have been used to synthesize ruthenium complexes that show catalytic behavior in the transfer hydrogenation of ketones, suggesting applications in synthetic organic chemistry and potentially in pharmaceutical synthesis as catalysts (Carrión et al., 2007).
Anti-fungal Activity
Compounds such as 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives have demonstrated anti-fungal activity against fungi causing skin diseases. This points to potential applications in the development of new antifungal agents (Bikkulova et al., 1986).
Molecular Interaction Studies
Studies on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have provided insights into the effects of temperature and concentration on molecular interactions, which could be relevant for understanding solvation phenomena and designing solvents for specific applications (Raphael et al., 2015).
Crystal Engineering and Supramolecular Structures
Incorporation of specific groups like 1,8-naphthalimide into ligands has been shown to trigger association into directionally ordered structures, offering pathways for crystal engineering and the design of materials with desired properties (Reger et al., 2005).
Orientations Futures
The potential applications of this compound would depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed and optimized as a therapeutic agent. Additionally, it could also be used as a synthetic intermediate or building block in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
N-[3-[3-(2,5-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-12-16(28-2)9-10-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZVXNAZYNOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

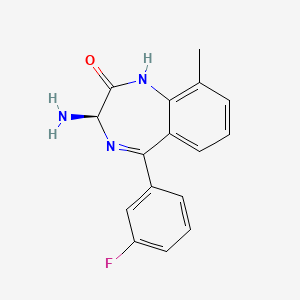
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
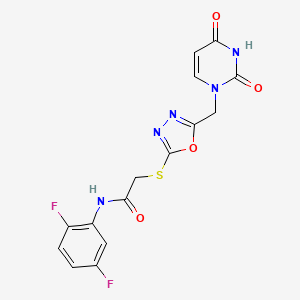
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
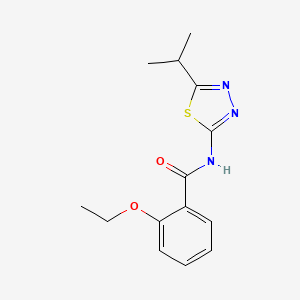
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
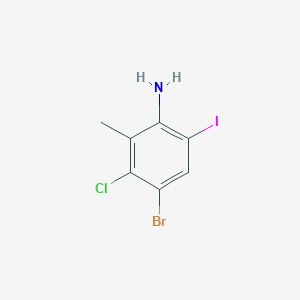
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
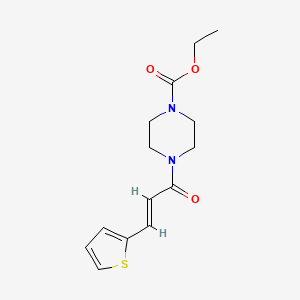

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)